N-butyl-4,5-dihydro-1,3-thiazol-2-amine
Overview
Description
Mechanism of Action
Target of Action
N-butyl-4,5-dihydro-1,3-thiazol-2-amine, also known as Butyl-(4,5-dihydro-thiazol-2-yl)-amine, is a compound that belongs to the group of azole heterocycles known as thiazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug)
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a wide range of effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
The synthesis of CL-69954 involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-chloro-4-methylaniline with 4-morpholinophenylacetic acid under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
CL-69954 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.
Scientific Research Applications
CL-69954 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions and mechanisms.
Comparison with Similar Compounds
CL-69954 can be compared with other similar compounds, such as:
2-chloro-4-methylaniline: A precursor in the synthesis of CL-69954, known for its use in various organic synthesis reactions.
4-morpholinophenylacetic acid: Another precursor that contributes to the final structure of CL-69954.
N-chloroacetyl-4-morpholinophenylamine: A compound with a similar structure but different functional groups, leading to variations in reactivity and applications.
CL-69954 is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
N-butyl-4,5-dihydro-1,3-thiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological activity, including antibacterial, antifungal, anticancer, and antiviral properties, supported by data tables and relevant research findings.
Overview of Thiazole Compounds
Thiazole derivatives are known for their extensive pharmacological profiles. The core structure of thiazoles contributes to various biological activities, making them valuable in medicinal chemistry. This compound is a substituted thiazole that has been studied for its potential therapeutic applications.
1. Antibacterial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial properties. A study conducted on various thiazole compounds showed that this compound demonstrated effective inhibition against several bacterial strains.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
These results suggest that this compound could be a candidate for developing new antibacterial agents .
2. Antifungal Activity
The antifungal properties of thiazole derivatives have also been explored. In vitro studies demonstrated that this compound exhibited activity against common fungal pathogens.
Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | C. albicans | 64 µg/mL |
N-butyl-4,5-dihydro-1,3-thiazol-2-amines | A. niger | 128 µg/mL |
These findings highlight the potential of this compound as an antifungal agent .
3. Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer effects. This compound has shown promise in inhibiting cancer cell proliferation in various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15.0 |
MCF7 (breast cancer) | 12.5 |
The compound's mechanism of action involves inducing apoptosis in cancer cells and inhibiting cell cycle progression .
4. Antiviral Activity
Recent studies have highlighted the antiviral potential of thiazole derivatives against various viruses. N-butyl-4,5-dihydro-1,3-thiazol-2-amines were evaluated for their efficacy against viral infections.
Virus | IC50 (µM) |
---|---|
Influenza A | 10.0 |
HIV | 8.0 |
These results indicate that the compound may serve as a lead structure for antiviral drug development .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of thiazole derivatives is crucial for optimizing their biological activity. Modifications to the thiazole ring and side chains can significantly impact their pharmacological properties.
Key Findings from SAR Studies:
- Substituent Effects : The presence of electron-withdrawing groups on the thiazole ring enhances antibacterial and antifungal activities.
- Chain Length : The butyl group in N-butyl-4,5-dihydro-1,3-thiazol-2-amines increases lipophilicity, improving cell membrane permeability and biological activity.
- Hybridization : Combining thiazole with other pharmacophores has shown synergistic effects in enhancing anticancer and antiviral activities .
Case Studies
Several case studies illustrate the effectiveness of N-butyl-4,5-dihydro-1,3-thiazol-2-amines in biological applications:
-
Antibacterial Efficacy : A study demonstrated that this compound effectively reduced bacterial load in infected mice models.
"N-butyl-4,5-dihydro-1,3-thiazol-2-amines exhibited significant antibacterial activity in vivo and could be developed into a therapeutic agent" .
-
Anticancer Properties : In vitro assays revealed that treatment with N-butyl derivatives led to a marked decrease in tumor size in xenograft models.
"The compound induced apoptosis in cancer cells through mitochondrial pathways" .
Properties
IUPAC Name |
N-butyl-4,5-dihydro-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S/c1-2-3-4-8-7-9-5-6-10-7/h2-6H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCCCOIMYNLNEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NCCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397249 | |
Record name | N-Butyl-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>23.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24825500 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13846-59-8 | |
Record name | N-Butyl-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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